N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide
Description
Molecular Architecture and Bonding Patterns
The molecular structure of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide comprises three distinct regions:
- A 1H-indole core substituted at the 4-position with a carboxamide group.
- A phenyl ring linked to the carboxamide nitrogen.
- A 1H-tetrazole moiety attached to the phenyl ring’s 3-position.
Key Bonding Features
- Indole-Carboxamide Linkage : The carboxamide group (-CONH-) bridges the indole’s 4-position and the phenyl ring. The C-N bond length in the amide group is approximately 1.33 Å, characteristic of partial double-bond character due to resonance stabilization.
- Tetrazole-Phenyl Connection : The tetrazole ring connects to the phenyl via a C-N single bond (1.47 Å), with the tetrazole’s 1-nitrogen oriented para to the carboxamide group.
- Planarity : The indole and tetrazole rings exhibit near-planar geometries, while the phenyl ring adopts a slight dihedral angle (~15°) relative to the carboxamide plane, minimizing steric hindrance.
Table 1: Selected Bond Lengths and Angles (DFT-Optimized)
| Bond/Angle | Value (Å/°) |
|---|---|
| C4–C(=O) | 1.51 |
| N–C(=O) | 1.33 |
| Phenyl C–Tetrazole N | 1.47 |
| Indole N–H∙∙∙O=C | 2.89 (H-bond) |
Properties
Molecular Formula |
C16H12N6O |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(14-5-2-6-15-13(14)7-8-17-15)19-11-3-1-4-12(9-11)22-10-18-20-21-22/h1-10,17H,(H,19,23) |
InChI Key |
VESJKURMALDMQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=C4C=CNC4=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the indole moiety. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles. For instance, 5-phenyl-1H-tetrazole can be synthesized by reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, could be explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the tetrazole or indole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the tetrazole and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like DMF or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or indole rings, leading to a diverse array of derivatives .
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes and interactions due to its ability to bind to specific biomolecules.
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the levels of uric acid in the body, providing therapeutic benefits for conditions like gout . The tetrazole ring plays a crucial role in this interaction by forming hydrogen bonds and stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and biological differences between N-[3-(1H-Tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide and related compounds:
Key Structural and Pharmacological Differences
Tetrazole Positioning and Conformation
- Direct vs. Indirect Attachment : In 4-(1H-Tetrazol-5-yl)-1H-indole, the tetrazole is directly fused to the indole C4, creating a planar geometry with a dihedral angle of ~42° between the indole and tetrazole rings . In contrast, the target compound’s tetrazole is attached to a phenyl ring via a flexible amide linker, allowing greater conformational adaptability for target engagement.
Amide vs. Heterocyclic Modifications
- Amide Reversal Effects : Studies on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives revealed that reversing the amide direction (e.g., N-(pyridin-4-yl)-3-(tetrazolyl)benzamide) reduced xanthine oxidase inhibitory activity by ~50%, highlighting the importance of amide orientation . This suggests that the indole-4-carboxamide linkage in the target compound may optimize binding compared to reversed configurations.
- Heterocycle Substitution : Replacing the phenyl-tetrazole with indazole (N-(1H-indazol-4-yl)-1H-indole-4-carboxamide) removes the tetrazole’s H-bonding capability, likely shifting biological activity toward kinase or phosphatase inhibition .
Biological Activity
N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide is a synthetic compound notable for its unique structural features, including an indole moiety and a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which have been explored in various research studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.31 g/mol. The presence of the tetrazole group enhances its ability to mimic carboxylic acids, potentially increasing its therapeutic efficacy by interacting with biological targets effectively.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the modulation of key signaling pathways involved in tumor growth and proliferation. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Enzyme Inhibition : Interaction studies have demonstrated that this compound can bind to specific enzymes and receptors, mimicking natural substrates. This bioisosteric behavior allows it to modulate biological pathways effectively.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published by MDPI, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential. Further mechanistic studies revealed that the compound induces apoptosis via activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly decrease the levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound could be a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound's structure allows it to fit into enzyme active sites or receptor binding pockets, thereby inhibiting or activating specific biological pathways.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions play significant roles in stabilizing the binding of this compound to its targets.
Q & A
Basic: What synthetic methodologies are recommended for N-[3-(1H-tetrazol-1-yl)phenyl]-1H-indole-4-carboxamide, and how are critical reaction parameters optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the tetrazole-substituted aniline intermediate via cycloaddition of nitriles with sodium azide in the presence of ammonium chloride .
- Step 2: Coupling of 1H-indole-4-carboxylic acid with the tetrazole-aniline intermediate using carbodiimide coupling agents (e.g., DCC or EDCI) and catalytic DMAP in anhydrous DCM .
- Optimization: Reaction temperature (0–5°C for coupling), solvent purity (anhydrous conditions), and stoichiometric ratios (1:1.1 for acid:amine) are critical for minimizing side products. Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) ensures >95% purity .
Basic: How is structural characterization of this compound validated?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of indole NH (~12 ppm), tetrazole protons (8.5–9.5 ppm), and amide carbonyl (168–170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 347.1) .
- X-ray Crystallography: Resolves planar aromatic stacking between indole and tetrazole rings, critical for stability .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for tetrazole-indole hybrids?
Methodological Answer:
- Comparative Assays: Use standardized cell lines (e.g., HCT-116 for anticancer, RAW 264.7 for anti-inflammatory) under identical conditions to isolate context-dependent effects .
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., methoxy groups at indole C5) to correlate structural changes with activity shifts .
- Target Profiling: Employ kinase inhibition panels or proteomics to identify off-target interactions that may explain divergent results .
Advanced: What computational strategies improve target selectivity for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with COX-2 (anti-inflammatory) vs. EGFR (anticancer), focusing on tetrazole’s role as a carboxylate bioisostere .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability; analyze hydrogen bonds between the tetrazole ring and catalytic residues (e.g., Arg120 in COX-2) .
- QSAR Models: Train models on datasets with IC50 values against multiple targets to predict selectivity indices .
Basic: What in vitro models are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Anticancer: NCI-60 panel screening with dose-response curves (1–100 µM) to identify sensitivity in leukemia (e.g., K-562) or solid tumors .
- Anti-inflammatory: LPS-induced TNF-α suppression in THP-1 macrophages, comparing potency to dexamethasone .
- Antimicrobial: Broth microdilution assays against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values <50 µg/mL indicating promise .
Advanced: How can pharmacokinetic challenges (e.g., low solubility) be addressed methodologically?
Methodological Answer:
- Prodrug Design: Synthesize phosphate or PEGylated derivatives to enhance aqueous solubility; assess hydrolysis rates in simulated gastric fluid .
- Co-Solvent Systems: Use DMSO/PBS (10:90) for in vitro assays or cyclodextrin inclusion complexes for in vivo studies .
- LogP Optimization: Introduce polar groups (e.g., -OH at indole C5) to reduce LogP from ~3.5 to <2.5, balancing solubility and membrane permeability .
Advanced: What analytical techniques are critical for detecting degradation products during stability studies?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH), then analyze via:
- HPLC-DAD: Monitor peak splitting (e.g., amide hydrolysis to carboxylic acid) .
- LC-MS/MS: Identify oxidative products (e.g., tetrazole ring opening) using MRM transitions .
- Accelerated Stability Testing: Store at 25°C/60% RH for 6 months; quantify degradation with calibrated impurity standards .
Basic: How does the tetrazole moiety influence the compound’s reactivity in biological systems?
Methodological Answer:
- Bioisosteric Replacement: The tetrazole mimics carboxylates, enabling hydrogen bonding with targets (e.g., angiotensin II receptors) without ionization at physiological pH .
- Metabolic Stability: Tetrazole’s resistance to esterase-mediated hydrolysis enhances in vivo half-life compared to carboxylate analogs .
- Chelation Potential: Assess metal binding (e.g., Zn²⁺) via UV-Vis titration to evaluate interference with metalloenzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
